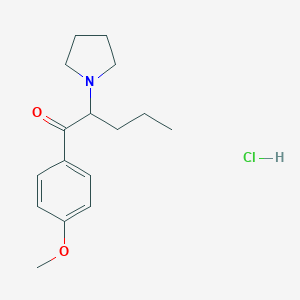

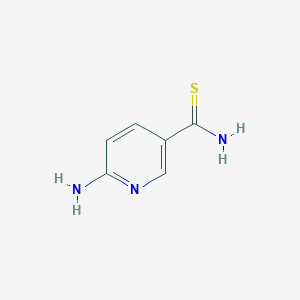

6-Aminopyridin-3-carbothioamid

Übersicht

Beschreibung

2-amino Pyridyl-5-thioamide is a synthetic intermediate that is primarily used in pharmaceutical synthesis . It is known for its ability to mimic the amide function in biomolecules while retaining or developing biological activity . The compound has a molecular formula of C6H7N3S and a molecular weight of 153.2 g/mol .

Wissenschaftliche Forschungsanwendungen

2-Aminopyridin-5-thioamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Industrie: Die Verbindung wird bei der Herstellung verschiedener synthetischer Zwischenprodukte und Bausteine verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Aminopyridin-5-thioamid beinhaltet seine Fähigkeit, kovalente Addukte mit Nicotinamid-adenin-dinukleotid (NAD) zu bilden, die tight-bindende Inhibitoren von Enzymen wie InhA sind . Dieser Mechanismus ähnelt dem anderer Thioamid-Medikamente, die zur Behandlung von Tuberkulose und Lepra eingesetzt werden . Die Verbindung zielt auf die Enoyl-Acyl-Carrier-Protein-Reduktase ab, die an der Biosynthese von Mycolsäure beteiligt ist .

Wirkmechanismus

Target of Action

Similar compounds such as aminopyridines have been known to inhibit certain axonal potassium channels .

Mode of Action

Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons because of delayed repolarization .

Result of Action

Aminopyridines have been used in the treatment of a number of rare muscle diseases .

Biochemische Analyse

Biochemical Properties

It has been suggested that it may play a role in the regulation of ferroptosis, a form of programmed cell death . This process is driven by peroxidative damages of polyunsaturated-fatty-acid-containing phospholipids in cellular membranes and is extremely dependent on iron ions .

Cellular Effects

6-Aminopyridine-3-carbothioamide has been shown to have effects on various types of cells and cellular processes. It is suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that 6-Aminopyridine-3-carbothioamide can inhibit the mTOR-p70S6K signaling pathway by activating AMPK, leading to the accumulation of reactive oxygen species .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported that 6-Aminopyridine-3-carbothioamide can down-regulate the expression of SLC7A11, inhibiting the activity of System Xc−, reducing the content of cysteine and glutathione, leading to the accumulation of reactive oxygen species .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

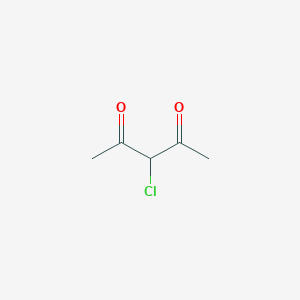

Es wurden verschiedene Verfahren zur Herstellung von Thioamiden entwickelt, darunter 2-Aminopyridin-5-thioamid, unter Verwendung von Sulfurierungsmitteln . Eine gängige Methode beinhaltet die Reaktion von Arylmethylketonen mit cyclischen Aminen und elementarem Schwefel unter Infrarotbestrahlung, was zu α-Ketothioamiden neben Thioamiden führt . Eine andere Methode beinhaltet die Verwendung von Iod als Oxidationsmittel in der Reaktion von Acetophenon mit sekundären Aminen, was zur Bildung von α-Ketothioamiden führt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Thioamide konzentrieren sich oft auf die Praktikabilität und Sauberkeit des Syntheseprozesses. Diese Verfahren vermeiden in der Regel die Verwendung von Katalysatoren, Additiven oder Metalloxiden und zielen auf eine ausgezeichnete Funktionalität der Gruppenkompatibilität ab . Die Reaktion kann in Wasser mit geringen Mengen an Tetrahydrofuran ablaufen, was sie umweltfreundlich macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Aminopyridin-5-thioamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Iod als Oxidationsmittel oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Samarium(II)-iodid (SmI2) durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Iod (I2) bei 120°C in Dimethylsulfoxid (DMSO).

Reduktion: Samarium(II)-iodid (SmI2) und Wasser.

Substitution: Verschiedene Nukleophile unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: α-Ketothioamide.

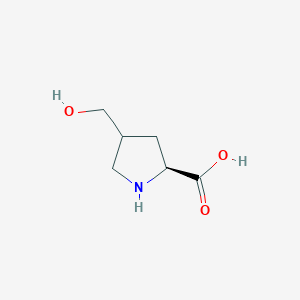

Reduktion: Indolizidine.

Substitution: Thioamidhaltige Peptide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prothionamid: Wird zur Behandlung von Tuberkulose und Lepra eingesetzt.

Closthioamid: Ein Naturstoff mit antibakteriellen Eigenschaften.

Cycasthioamid: Ein weiterer Naturstoff mit biologischer Aktivität.

6-Thioguanin: Wird zur Behandlung von Leukämie eingesetzt.

4-Thiouridin: Ein modifiziertes Nukleosid, das in Transfer-RNA vorkommt.

Einzigartigkeit

2-Aminopyridin-5-thioamid ist aufgrund seiner spezifischen Struktur und seiner Fähigkeit, die Amidfunktion in Biomolekülen nachzuahmen, während es gleichzeitig die biologische Aktivität beibehält oder entwickelt, einzigartig . Dies macht es zu einer wertvollen Verbindung in der pharmazeutischen Synthese und Wirkstoffentwicklung .

Eigenschaften

IUPAC Name |

6-aminopyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKBJNNMWMUYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398039 | |

| Record name | 6-aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53268-33-0 | |

| Record name | 53268-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINOPYRIDINE-3-THIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

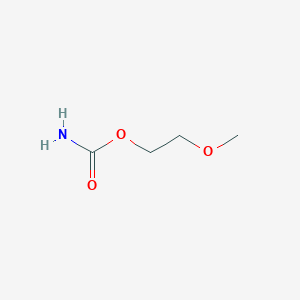

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

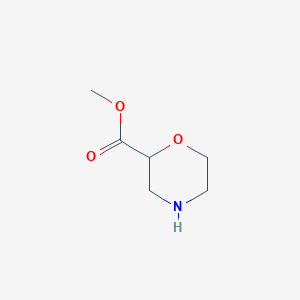

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)